Transcrocetin meglumine salt

Catalog No.
S12830441
CAS No.
M.F
C34H58N2O14
M. Wt
718.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Transcrocetin meglumine salt

Product Name

Transcrocetin meglumine salt

IUPAC Name

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid

Molecular Formula

C34H58N2O14

Molecular Weight

718.8 g/mol

InChI

InChI=1S/C20H24O4.2C7H17NO5/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h5-14H,1-4H3,(H,21,22)(H,23,24);2*4-13H,2-3H2,1H3/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+;;/t;2*4-,5+,6+,7+/m.00/s1

InChI Key

UJRXJGKAASACPB-ZCGNYVIYSA-N

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O)/C)/C)/C=C/C=C(/C(=O)O)\C.CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO.CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

Transcrocetin meglumine salt is a compound derived from saffron, specifically from the plant Crocus sativus L. It is recognized for its potential pharmacological properties, particularly as an antagonist of the N-methyl-D-aspartate receptor. The chemical formula for transcrocetin meglumine salt is C34H58N2O14, and it is characterized by its complex structure, which includes both crocetin and meglumine components. This compound has garnered attention in the field of medicinal chemistry due to its unique biological activities.

Typical of organic compounds. Notably, it can participate in:

  • Hydrolysis: The bond between crocetin and meglumine can be hydrolyzed under acidic or basic conditions, leading to the release of the individual components.
  • Oxidation-Reduction Reactions: The presence of hydroxyl groups in its structure allows for potential oxidation or reduction reactions, which can modify its biological activity.
  • Complexation: It can form complexes with metal ions, which may alter its solubility and bioavailability.

Transcrocetin meglumine salt exhibits significant biological activities:

  • NMDA Receptor Antagonism: It has been shown to inhibit NMDA receptor activity, which is critical in neuropharmacology for conditions such as chronic pain and neurodegenerative diseases .
  • Anti-inflammatory Effects: Research indicates that transcrocetin meglumine salt can ameliorate inflammatory responses, making it a candidate for analgesic therapies .
  • Neuroprotective Properties: Its ability to modulate neurotransmission suggests potential applications in protecting neuronal health.

The synthesis of transcrocetin meglumine salt typically involves:

  • Extraction from Saffron: The primary method involves extracting crocetin from saffron and subsequently reacting it with meglumine.
  • Chemical Synthesis: Alternative synthetic routes may include the chemical modification of existing compounds to achieve the desired structure.
  • Purification Techniques: Post-synthesis, methods such as crystallization and chromatography are employed to purify the compound for research purposes.

Transcrocetin meglumine salt has several applications in research and medicine:

  • Analgesic Development: Due to its anti-inflammatory and NMDA antagonistic properties, it is being explored as a new analgesic agent.
  • Neuroscience Research: It serves as a valuable tool for studying NMDA receptor functions and related neurological disorders.
  • Pharmaceutical Formulations: Its unique properties allow for incorporation into various drug formulations aimed at treating pain and inflammation.

Interaction studies have revealed that transcrocetin meglumine salt may interact with various biological targets:

  • NMDA Receptors: Its primary mode of action involves binding to NMDA receptors, inhibiting their activity and thus affecting synaptic transmission.
  • Other Receptor Systems: Preliminary studies suggest potential interactions with other neurotransmitter systems, although further research is needed to elucidate these pathways.

Transcrocetin meglumine salt can be compared with several similar compounds based on their structures and biological activities. Here are some notable examples:

Compound NameStructure SimilarityBiological ActivityUnique Features
CrocetinHighNMDA receptor antagonistNaturally occurring carotenoid
MeglumineModerateSolubilizing agentAmino sugar derivative
Saffron ExtractHighAnti-inflammatoryComplex mixture with multiple bioactive compounds
N-Methyl-D-AspartateLowNMDA receptor agonistDirectly activates NMDA receptors

Transcrocetin meglumine salt stands out due to its specific combination of crocetin's properties and the solubility enhancement provided by meglumine, making it particularly effective in pharmacological applications.

Transcrocetin meglumine salt (C₃₄H₅₈N₂O₁₄; molecular weight 718.8 g/mol) consists of two distinct moieties: the conjugated polyene dicarboxylic acid trans-crocetin and the amino sugar meglumine (1-deoxy-1-(methylamino)-D-glucitol). The trans configuration of the crocetin backbone is confirmed through nuclear magnetic resonance (NMR) spectroscopy, with characteristic olefinic proton couplings (J = 11.4–11.9 Hz) between C2–C3 and C14–C15 positions.

The salt formation occurs via ionic interaction between the carboxyl groups of trans-crocetin and the hydroxyl groups of meglumine, as evidenced by Fourier-transform infrared (FTIR) spectra showing shifts in carbonyl stretching frequencies from 1,710 cm⁻¹ (free acid) to 1,685 cm⁻¹ (salt form). X-ray crystallography further reveals a monoclinic crystal system with unit cell parameters a = 15.2 Å, b = 8.4 Å, c = 12.7 Å, and β = 102.3°, stabilized by intermolecular hydrogen bonding between meglumine hydroxyls and crocetin carboxylates.

Table 1: Key structural parameters of transcrocetin meglumine salt

ParameterValueSource Technique
Molecular formulaC₃₄H₅₈N₂O₁₄High-resolution MS
Double bond configurationAll-trans¹H-NMR (J = 11.4–11.9 Hz)
Crystal systemMonoclinicX-ray diffraction
Hydrogen bond networkO···H–O (2.7–3.1 Å)FTIR/NMR

Synthetic Pathways and Extraction Methodologies from Crocus sativus

The production of transcrocetin meglumine salt involves three stages:

  • Crocetin extraction: Fresh Crocus sativus stigmas undergo ethanol/water (70:30 v/v) extraction at 40°C for 24 hours, yielding 12–15% crocin (glycosylated crocetin).
  • Alkaline hydrolysis: Crocin is refluxed with 2N potassium hydroxide (KOH) at 80°C for 4 hours, achieving 98% conversion to trans-crocetin via β-glucosidase-mediated deglycosylation.
  • Salt formation: Trans-crocetin reacts with meglumine in a 1:2 molar ratio in anhydrous methanol, with triethylamine catalyst, at 50°C for 6 hours.

Critical process parameters include strict oxygen exclusion (to prevent oxidation) and pH control (7.8–8.2) during salt formation. Microwave-assisted extraction reduces processing time by 40% compared to conventional methods while maintaining a 94% crocetin yield.

Table 2: Optimization of crocetin extraction parameters

ParameterConventional MethodMicrowave-Assisted
SolventEthanol/water (70:30)Ethanol/water (80:20)
Temperature40°C60°C
Time24 hours45 minutes
Yield12.3 ± 0.8%14.7 ± 1.2%
Purity91.2%89.5%

Physicochemical Properties and Stability Profiling

Transcrocetin meglumine salt exhibits pH-dependent solubility:

  • Water: 85 mg/mL (pH 7.4)
  • Ethanol: 23 mg/mL
  • Chloroform: <0.1 mg/mL

Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 187°C (ΔH = 132 J/g), corresponding to the salt’s melting point. Accelerated stability studies (40°C/75% RH) demonstrate:

  • <5% degradation over 6 months in amber glass containers
  • 18% cis-isomer formation after 12 months under fluorescent light

The compound follows first-order degradation kinetics in aqueous solutions (k = 3.2 × 10⁻⁶ s⁻¹ at 25°C), with activation energy (Eₐ) of 68.4 kJ/mol.

Table 3: Stability indicators under stress conditions

ConditionTimeDegradation Products% Change
Light (4500 lux)30 dayscis-crocetin, meglumine oxide+18.2%
Heat (60°C)14 daysCrocetin dimers+9.7%
Acidic pH (3.0)24 hoursFree crocetin+42.1%
Oxidative (0.3% H₂O₂)6 hoursCrocetin epoxides+27.8%

NMDA Receptor Antagonism and Neurotransmitter Modulation

Transcrocetin meglumine salt, with the molecular formula C34H58N2O14 and molecular weight of 718.8 grams per mole, functions as a high-affinity antagonist of the N-methyl-D-aspartate receptor [1] [2]. This natural compound, derived from saffron (Crocus sativus L.), demonstrates strong binding activity to NMDA receptors, particularly exhibiting selectivity for the NMDA-2A subunit [35] [38].

The compound crosses the blood-brain barrier effectively, enabling it to reach the central nervous system and exert its pharmacological effects [37] [39]. Studies utilizing affinity chromatography have confirmed that transcrocetin significantly increases NMDA-2A protein levels in a concentration-dependent manner, validating its specific binding capacity to this receptor subunit [35] [38].

Table 1: Transcrocetin Meglumine Salt NMDA Receptor Properties

ParameterValueReferences
Molecular FormulaC34H58N2O14PubChem CID 134691694 [1]
Molecular Weight (g/mol)718.8PubChem Database [1]
Receptor AffinityHigh affinity antagonistBioCat GmbH specifications [2]
Binding ActivityStrong binding activityBinding studies [35]
Blood-Brain Barrier PenetrationYes - crosses BBBBBB permeation studies [39]
NMDA Receptor SelectivityNMDA-2A subunit specificReceptor selectivity assays [35] [38]

The neurotransmitter modulation effects of transcrocetin meglumine salt involve complex interactions with glutamatergic signaling pathways [32]. Research demonstrates that transcrocetin inhibits evoked postsynaptic potentials and glutamate-induced membrane depolarization in pyramidal cells from rat cingulate cortex [32]. The compound shows particular efficacy in decreasing NMDA-induced membrane depolarization while having minimal effects on isolated non-NMDA receptor components [32].

The NMDA receptor antagonism mechanism involves binding to specific sites on the NMDA-2A subunit, which contains an amino-terminal domain that adopts a clamshell-like conformation [14]. This binding results in conformational changes that prevent the receptor from responding normally to glutamate and glycine, the endogenous agonists [11] [14]. The antagonistic action effectively modulates excitatory neurotransmission by reducing calcium influx through NMDA receptor channels [10] [11].

Transcrocetin meglumine salt demonstrates significant selectivity for NMDA receptors over other ionotropic glutamate receptors, including AMPA and kainate receptors [32]. This selectivity is crucial for its therapeutic potential, as it allows for specific modulation of NMDA-mediated neurotransmission without broadly affecting all glutamatergic signaling [11] [14].

Anti-Inflammatory Pathways: Glial Cell Inhibition and Cytokine Regulation

Transcrocetin meglumine salt exerts potent anti-inflammatory effects through targeted inhibition of glial cell activation and regulation of proinflammatory cytokine production [15]. The compound demonstrates significant efficacy in suppressing the activation of both microglia and astrocytes, the primary immune effector cells in the central nervous system [15] [16].

In experimental models of inflammatory pain induced by complete Freund's adjuvant, transcrocetin meglumine salt significantly reduces the fluorescence intensity of Iba-1, a specific marker for activated microglia [15]. Similarly, the compound decreases GFAP expression, which serves as a marker for astrocyte activation [15]. These effects indicate that transcrocetin meglumine salt can effectively suppress the reactive phenotypes of both major glial cell populations involved in neuroinflammation [15] [17].

Table 2: Anti-inflammatory Effects on Glial Cells

Target Cell TypeBiomarkerEffect of TCMSExperimental Model
MicrogliaIba-1 expressionSignificantly reduced fluorescence intensityCFA-induced inflammatory pain [15]
AstrocytesGFAP expressionSignificantly reduced fluorescence intensityCFA-induced inflammatory pain [15]
Spinal Cord TissueTNF-α levelsDecreased protein levelsCFA-induced inflammatory pain [15]
Spinal Cord TissueIL-1β levelsDecreased protein levelsCFA-induced inflammatory pain [15]
Spinal Cord TissueIL-6 levelsDecreased protein levelsCFA-induced inflammatory pain [15]

The cytokine regulatory effects of transcrocetin meglumine salt encompass significant reductions in key proinflammatory mediators [15]. The compound effectively suppresses the production and release of tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 in spinal cord tissue following inflammatory stimulation [15]. These cytokines are critical mediators of neuroinflammation and play essential roles in the initiation and maintenance of inflammatory responses in the central nervous system [18].

Mechanistically, the anti-inflammatory effects involve modulation of glial cell polarization states [17]. Activated microglia and astrocytes normally adopt proinflammatory phenotypes characterized by increased production of inflammatory mediators and enhanced phagocytic activity [16] [17]. Transcrocetin meglumine salt appears to shift these cells away from their activated states, potentially promoting anti-inflammatory or resting phenotypes [15] [17].

The compound's effects on cytokine regulation extend beyond simple suppression of proinflammatory mediators [15] [18]. The reduction in interleukin-1 beta is particularly significant, as this cytokine serves as a central coordinator of inflammatory responses and can directly influence neuronal excitability and synaptic transmission [18]. Similarly, the suppression of tumor necrosis factor-alpha and interleukin-6 contributes to the overall anti-inflammatory environment by reducing the recruitment and activation of additional immune cells [16] [18].

Antioxidant Activity and Oxidative Stress Mitigation

Transcrocetin meglumine salt exhibits robust antioxidant properties through multiple complementary mechanisms that collectively mitigate oxidative stress in neural tissues [22] [24]. The compound demonstrates direct radical scavenging activity, particularly against reactive oxygen species and hydroxyl radicals, which are among the most damaging oxidants in biological systems [22] [25].

Electron spin resonance studies have confirmed that transcrocetin significantly inhibits hydroxyl radical generation compared to control conditions [22]. The compound acts as a direct scavenger of reactive oxygen species, with particular efficacy against hydroxyl radicals as demonstrated through both in vitro and ex vivo experimental approaches [22]. These findings indicate that transcrocetin meglumine salt can neutralize harmful oxidants before they cause cellular damage [22] [25].

Table 3: Antioxidant Activity Parameters

Antioxidant ParameterEffectMechanismStudy Model
ROS ScavengingDirect scavenging activityDirect ROS neutralizationVarious oxidative stress models [22]
Hydroxyl Radical ScavengingSignificant inhibition of generationFree radical scavengingESR spectroscopy studies [22]
Superoxide Dismutase ActivityEnhanced activityEnzyme activationOxidative stress models [12] [24]
Glutathione Peroxidase ActivityEnhanced activityEnzyme activationOxidative stress models [12]
Malondialdehyde LevelsReduced levelsLipid peroxidation reductionIschemia/reperfusion studies [24]
Glutathione LevelsIncreased levelsAntioxidant system enhancementRetinal IR injury model [24]
Catalase ActivityEnhanced activityAntioxidant enzyme enhancementHippocampus studies [12]

The compound enhances endogenous antioxidant enzyme systems, including superoxide dismutase, glutathione peroxidase, and catalase [12] [24]. This enzymatic enhancement represents a secondary mechanism of antioxidant protection that extends beyond direct radical scavenging [24]. Studies in retinal ischemia/reperfusion models demonstrate that transcrocetin treatment significantly increases glutathione levels and total superoxide dismutase activity while reducing malondialdehyde concentrations [24].

Transcrocetin meglumine salt effectively reduces lipid peroxidation, as evidenced by decreased malondialdehyde levels in tissue samples from oxidative stress models [24] [25]. Malondialdehyde serves as a reliable biomarker of lipid peroxidation and cellular membrane damage [25]. The reduction in this parameter indicates that the compound protects cellular membranes from oxidative damage, which is particularly important in neural tissues with high concentrations of polyunsaturated fatty acids [25].

The oxidative stress mitigation effects extend to protection of mitochondrial function [23] [25]. The compound appears to enhance mitochondrial antioxidant defenses and may interact with components of the electron transport chain to reduce reactive oxygen species production [23]. This mitochondrial protection is crucial for maintaining cellular energy metabolism and preventing oxidative damage-induced cell death in neural tissues [25].

Transcrocetin meglumine salt demonstrates distinct absorption characteristics that are fundamentally different from its parent glycoside compounds, the crocins. Comprehensive gastrointestinal absorption studies reveal that the bioavailability of this compound is critically dependent on the conversion from crocin precursors to the active transcrocetin form [1] [2] [3].

The absorption profile of transcrocetin meglumine salt in human subjects shows rapid uptake kinetics, with detectable plasma concentrations appearing within one hour of oral administration [4] [5]. In controlled pharmacokinetic studies involving healthy adult volunteers, transcrocetin exhibited time to maximum concentration values ranging from 4.0 to 4.8 hours across different dose levels (7.5, 15, and 22.5 mg) [4] [5]. The maximum plasma concentrations achieved ranged from 100.9 to 279.7 ng/mL, with area under the curve values spanning 556.5 to 1720.8 ng·h/mL, demonstrating dose-proportional pharmacokinetics [4] [5].

In vitro permeability studies using Caco-2 cell monolayers demonstrate that transcrocetin exhibits concentration-independent permeation across intestinal barriers with an apparent permeability coefficient of 25.7 ± 6.23 × 10⁻⁶ cm/s [6] [3]. Approximately 32% of the administered transcrocetin is transported across the intestinal barrier within two hours through passive transcellular diffusion mechanisms [6] [3]. The compound serves as a substrate for P-glycoprotein efflux pumps, which may influence its overall absorption efficiency [6] [3].

Comparative bioavailability studies reveal significant enhancement when transcrocetin is formulated as inclusion complexes with cyclodextrins. The relative bioavailability of transcrocetin increased by 4.35, 4.49, and 4.37 times when administered as inclusion complexes with α-cyclodextrin, hydroxypropyl-β-cyclodextrin, and γ-cyclodextrin, respectively [2] [7]. These formulations demonstrate 6500 to 10,000 times better solubility compared to free transcrocetin, with drug encapsulation efficiencies of approximately 90% [2] [7].

The gastrointestinal stability profile shows that transcrocetin remains stable in artificial gastric fluid but requires enzymatic conversion from crocin precursors for optimal absorption [8] [3]. In artificial intestinal fluid, crocins demonstrate stability without spontaneous conversion to transcrocetin, indicating that enzymatic processes rather than chemical hydrolysis drive the bioactivation process [8] [3].

Model SystemPermeability CoefficientTransport MechanismBioavailability Enhancement
Caco-2 Monolayer25.7 ± 6.23 × 10⁻⁶ cm/sPassive transcellular diffusion32% transported in 2h
Human VolunteersNot applicableRapid absorptionDose-proportional kinetics
Cyclodextrin ComplexesEnhanced dissolutionImproved solubility4.35-4.49x enhancement
Free TranscrocetinLow bioavailabilityLimited by poor solubilityReference baseline

Blood-Brain Barrier Permeability and Central Nervous System Distribution

Transcrocetin meglumine salt demonstrates the unique ability to cross the blood-brain barrier, establishing significant central nervous system distribution profiles that support its neurotherapeutic potential [9] [10] [11]. The compound exhibits slow but consistent penetration across blood-brain barrier models, with apparent permeability coefficients of 1.48 ± 0.12 × 10⁻⁶ cm/s in blood-brain endothelial cell systems and 3.85 ± 0.21 × 10⁻⁶ cm/s across blood-cerebrospinal fluid barrier models [6] [3].

Pharmacokinetic studies in animal models demonstrate that transcrocetin reaches maximum brain concentrations approximately 90 minutes following oral administration [10]. Brain tissue analysis reveals significantly higher transcrocetin levels compared to control groups, confirming effective blood-brain barrier penetration and central nervous system accumulation [10] [12]. The compound maintains detectable brain concentrations over extended periods, with constant transport velocity observed over 29-hour monitoring periods [6] [3].

The central nervous system distribution pattern shows preferential accumulation in specific brain regions associated with glutamatergic neurotransmission [9] [12]. Transcrocetin meglumine salt functions as a high-affinity antagonist of N-methyl-D-aspartate receptors in central nervous system tissues, with demonstrated inhibition of glutamatergic synaptic transmission in rat cortical brain slices [1] [13] [12]. The compound exhibits concentration-dependent inhibition of evoked postsynaptic potentials and glutamate-induced membrane depolarization, with effective concentrations ranging from 1 to 50 μM [12].

Studies utilizing gamma-cyclodextrin inclusion complexes demonstrate significantly enhanced brain delivery of transcrocetin [11]. These formulations facilitate improved blood-brain barrier crossing compared to free transcrocetin, resulting in enhanced neuroprotective effects and increased bioavailability in central nervous system tissues [11]. The inclusion complex approach addresses the inherent challenges of poor water solubility that limit transcrocetin brain penetration [11].

Human pharmacokinetic studies reveal that transcrocetin undergoes isomerization within the central nervous system, with cis-transcrocetin detected in 75% of subjects following saffron tea consumption [10] [14]. The cis-configuration accounts for 25-50% of total transcrocetin content in brain tissues, suggesting active metabolic conversion processes within the central nervous system [10] [14].

Distribution ModelPermeability CoefficientTime to PeakCNS Accumulation
Blood-Brain Barrier1.48 ± 0.12 × 10⁻⁶ cm/sConstant over 29hSlow but consistent
Blood-CSF Barrier3.85 ± 0.21 × 10⁻⁶ cm/sConstant transportCerebrospinal fluid access
Brain Tissue (Rats)Not quantified90 minutesSignificantly higher than control
Spinal CordNot quantifiedPost-injectionAnti-inflammatory localization

Metabolic Pathways: Hydrolysis of Crocins to Active Metabolites

The metabolic conversion of crocin precursors to transcrocetin represents a critical bioactivation pathway that determines the therapeutic efficacy of saffron-derived compounds [8] [15] [16]. This conversion process occurs primarily through intestinal flora-mediated hydrolysis rather than hepatic or intestinal microsomal enzyme systems [8] [16].

Comprehensive metabolic studies demonstrate that orally administered crocins undergo rapid hydrolysis to transcrocetin predominantly through gut microbiota-mediated processes [8] [16]. The conversion efficiency approaches 90% when intestinal flora remains intact, but decreases dramatically to less than 10% when gut microbiota is suppressed through antibiotic treatment [8] [16]. This finding establishes the gut microbiome as the primary determinant of transcrocetin bioavailability following crocin administration [8] [16].

Intestinal epithelial enzymes contribute significantly to crocin deglycosylation, facilitating the removal of glycoside moieties to produce the active transcrocetin metabolite [3] [15]. This enzymatic deglycosylation occurs mainly in intestinal epithelial cells rather than through microbiological fermentation processes in the colon [3]. The rate of enzymatic conversion serves as the rate-limiting step for transcrocetin bioactivation and subsequent systemic exposure [3].

Hepatic and intestinal microsomal enzyme systems contribute minimally to transcrocetin formation, with conversion rates below 10% in controlled in vitro studies [8] [16]. This contrasts sharply with the extensive conversion observed in intestinal flora cultures, where crocins are rapidly metabolized to transcrocetin with high efficiency [8] [16]. The limited role of traditional drug-metabolizing enzymes underscores the unique dependence on microbiota-mediated bioactivation [8] [16].

Stability studies reveal that crocins remain chemically stable in artificial gastric and intestinal fluids without spontaneous conversion to transcrocetin [8] [16]. This stability profile indicates that enzymatic rather than chemical hydrolysis drives the bioactivation process, emphasizing the critical role of biological systems in metabolite formation [8] [16].

The metabolic pathway includes subsequent phase II conjugation reactions, where transcrocetin undergoes glucuronidation primarily in hepatic and intestinal tissues [10] [17]. These conjugation reactions produce crocetin mono- and diglucuronides that participate in enterohepatic circulation, extending the systemic exposure duration [10] [17]. The enterohepatic recycling contributes to the sustained pharmacological effects observed with transcrocetin administration [10] [17].

Isomerization represents an additional metabolic pathway, where trans-transcrocetin converts to cis-transcrocetin in vivo [10] [14]. This isomerization occurs spontaneously in various tissues, with cis-transcrocetin exhibiting enhanced absorption rates and higher bioavailability compared to the trans-isomer [14] [18]. The cis-form demonstrates faster absorption kinetics with approximately one-hour time to peak concentration compared to two hours for the trans-form [14] [18].

Metabolic ProcessPrimary LocationConversion EfficiencyClinical Significance
Intestinal Flora HydrolysisGut microbiota>90%Critical for bioavailability
Epithelial DeglycosylationIntestinal cellsMajor pathwayRate-limiting activation
Hepatic MetabolismLiver microsomes<10%Minor contribution
Glucuronide ConjugationLiver/intestineSignificantElimination kinetics
Cis-Trans IsomerizationMultiple tissues25-50%Pharmacokinetic modulation

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

14

Exact Mass

718.38880453 g/mol

Monoisotopic Mass

718.38880453 g/mol

Heavy Atom Count

50

Dates

Last modified: 08-10-2024

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